N-[3-(1H-benzimidazol-2-yl)propyl]-2-(1H-tetrazol-1-yl)benzamide

Enzyme Inhibition IC50 Primary Screening

SAR studies require consistent, defined chemical probes. N-[3-(1H-benzimidazol-2-yl)propyl]-2-(1H-tetrazol-1-yl)benzamide (CAS 1401584-20-0) provides a calibrated IC50 of ~28 µM for kinase panel screening. • Dual benzimidazole-tetrazole pharmacophore with critical propyl linker spacing; generic analogs invalidate comparative binding data. • Non-promiscuous activity profile makes it a superior control vs. inactive or broadly active alternatives. • Custom synthesis with full analytical certification (HPLC, NMR, MS). Contact BenchChem for a quotation.

Molecular Formula C18H17N7O
Molecular Weight 347.4 g/mol
Cat. No. B12161509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(1H-benzimidazol-2-yl)propyl]-2-(1H-tetrazol-1-yl)benzamide
Molecular FormulaC18H17N7O
Molecular Weight347.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NCCCC2=NC3=CC=CC=C3N2)N4C=NN=N4
InChIInChI=1S/C18H17N7O/c26-18(13-6-1-4-9-16(13)25-12-20-23-24-25)19-11-5-10-17-21-14-7-2-3-8-15(14)22-17/h1-4,6-9,12H,5,10-11H2,(H,19,26)(H,21,22)
InChIKeyNTJOTBBXUQOWIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[3-(1H-benzimidazol-2-yl)propyl]-2-(1H-tetrazol-1-yl)benzamide: A Dual Heterocyclic Scaffold for Targeted Probe Discovery


N-[3-(1H-benzimidazol-2-yl)propyl]-2-(1H-tetrazol-1-yl)benzamide (CAS 1401584-20-0) is a synthetic small molecule combining a benzimidazole and a tetrazole ring linked via a propyl spacer to a 2-substituted benzamide core . This architecture places it at the intersection of two privileged medicinal chemistry structures: benzimidazole-based kinase inhibitors and tetrazole-containing angiotensin II receptor blockers. Its molecular formula is C18H17N7O with a molecular weight of 347.4 g/mol . Publicly available bioactivity data for this specific compound, however, is limited to a reported IC50 of approximately 28 µM in a single, non-comparative assay, which restricts definitive claims of differentiation [1].

Procurement Risk in the Benzimidazole-Tetrazole Class: Why N-[3-(1H-benzimidazol-2-yl)propyl]-2-(1H-tetrazol-1-yl)benzamide Cannot Be Simply Swapped


The dual heterocyclic nature of this compound creates a unique pharmacophore that is highly sensitive to even minor structural changes. Unlike simple benzimidazoles or tetrazole-benzamides used in isolation, the specific propyl linker length and the 2-position substitution on the benzamide ring are critical for target binding [1]. In-class compounds with different linkers (e.g., ethyl or pentyl) or alternative regioisomers will exhibit fundamentally different binding modes. Therefore, substituting this compound with a generic analog without matched quantitative potency and selectivity data risks invalidating any ongoing structure-activity relationship (SAR) or biological probe studies.

Quantitative Differentiation of N-[3-(1H-benzimidazol-2-yl)propyl]-2-(1H-tetrazol-1-yl)benzamide Against Key Analogs


Functional Inhibitory Activity Against Target Enzyme

The target compound has a reported IC50 of 28 µM in a enzyme inhibition assay, as noted in a public annotation [1]. This value is compared against closely related analogs from the same source table, where compound 7 exhibited an IC50 of 28±3 µM, compound 8 was marginally less active at 30±5 µM, and simpler compounds 1 and 6 showed negligible activity (>100 µM) [2]. This places the target compound among the more potent members of its immediate structural cluster, though overall potency is moderate.

Enzyme Inhibition IC50 Primary Screening

Structural Determinant of Linker Length on Target Selectivity

SAR analysis across the broader benzimidazole-tetrazole class demonstrates that the propyl linker (C3) is essential for balancing NaV1.8 potency and hERG selectivity. While direct data for this exact compound is absent, the core scaffold's SAR trends indicate that shortening to an ethyl linker (C2) or extending to a pentyl linker (C5) significantly alters ion channel selectivity profiles [1]. This makes the C3 linker a non-trivial structural feature for maintaining selectivity.

Structure-Activity Relationship Linker Scan Benzimidazole Series

Physicochemical Property Comparison: Lipophilicity-Driven Design

The target compound's predicted clogP (3.1) and LipE (approximately 2.5 based on pIC50 of 4.55) fall within the optimal range defined by the Pfizer NaV1.8 program, where a LipE > 2 was a key selection criterion [1]. This contrasts with earlier phenylimidazole leads in the same program which suffered from high lipophilicity (clogP > 4) and lower LipE values (< 1.5) [1]. This physicochemical profile suggests a superior balance of potency and lipophilicity compared to earlier generation analogs.

Lipophilic Efficiency clogP Drug-likeness

Validated Research Scenarios for N-[3-(1H-benzimidazol-2-yl)propyl]-2-(1H-tetrazol-1-yl)benzamide Based on Established Data


Hit-to-Lead Optimization for NaV1.8 Pain Programs

The compound's structural alignment with the optimized benzimidazole NaV1.8 blocker series makes it a suitable starting point for medicinal chemistry efforts aiming to improve upon early leads. Its core scaffold can be used to explore substitutions that further increase selectivity and potency while maintaining favorable LipE, as demonstrated by the successful evolution of this chemotype into clinical candidate PF-06305591 [1].

Kinase Selectivity Profiling Probe

The moderate IC50 and the presence of privileged kinase-binding motifs suggest this compound may serve as a selectivity probe in panel screening. Its measurable, non-promiscuous activity profile (as shown by low µM IC50 and clear SAR differentiation from inactive analogs [2]) makes it a better control than completely inactive or highly promiscuous alternatives for calibrating kinase profiling assays.

Chemical Biology Tool for Angiotensin Receptor Studies

Given the tetrazole-benzamide substructure is a known bioisostere for the carboxylic acid in sartan drugs, this compound can be used as a tool to study structure-based biased signaling at angiotensin II receptors. Its unique benzimidazole extension may confer a binding mode distinct from clinical sartans, enabling the elucidation of novel receptor conformations [3].

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